- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6, Journal of Organic Chemistry, 2006, 71(10), 3988-3990

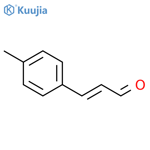

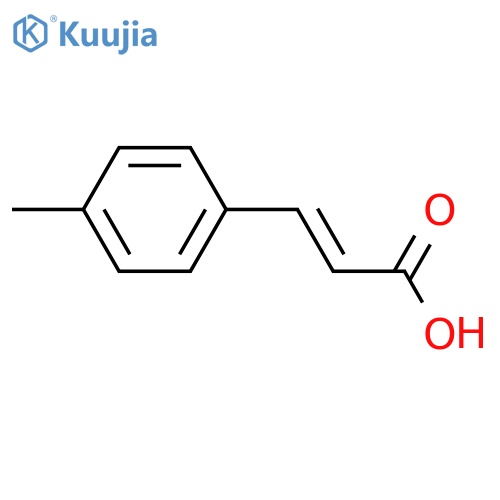

Cas no 940-61-4 (3-(4-methylphenyl)prop-2-enoic acid)

940-61-4 structure

Nome del prodotto:3-(4-methylphenyl)prop-2-enoic acid

3-(4-methylphenyl)prop-2-enoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- (E)-3-(p-Tolyl)acrylic acid

- (2E)-3-(4-Methylphenyl)acrylic acid

- (E)-3-(4-Methylphenyl)-2-propenoic acid

- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)-

- trans-p-Methylcinnamic acid

- (2E)-3-(4-methylphenyl)acrylic acid(SALTDATA: FREE)

- 4-Methylcinnamic acid

- (2E)-3-(4-Methylphenyl)-2-propenoic acid (ACI)

- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)- (ZCI)

- Cinnamic acid, p-methyl-, (E)- (8CI)

- (2E)-(4-Methylphenyl)-2-propenoic acid

- (E)-3-(4-Methylphenyl)acrylic acid

- (E)-3-(4-Tolyl)acrylic acid

- (E)-3-(p-Tolyl)-2-propenoic acid

- (E)-3-p-Tolylacrylic acid

- (E)-p-Methylcinnamic acid

- E-4-Methylcinnamic acid

- 3-(4-methylphenyl)prop-2-enoic acid

- CS-0166798

- (E)-3-(p-Tolyl)acrylic acid; (2E)-3-(4-methylphenyl)prop-2-enoic acid

- AE-641/00135025

- (2E)-3-(4-Methylphenyl)-2-propenoic acid #

- HMS1408G02

- NSC-66272

- (2E)-3-(4-methylphenyl)prop-2-enoic acid

- (E)-3-(4-methylphenyl)prop-2-enoic acid

- STK057700

- 2-Propenoic acid, 3-(4-methylphenyl)-, (2E)-

- ALBB-011725

- PS-4043

- 940-61-4

- 2-Propenoic acid, 3-(4-methylphenyl)-

- NoName_95

- (E)-3-(p-Tolyl)acrylicacid

- NSC66272

- NSC98546

- AS-11993

- DB-189629

- IDI1_007649

- M0715

- p-Methylcinnamic acid

- NSC-98545

- NS00045822

- CHEMBL450836

- AKOS000263781

- NSC98545

- J-650090

- 3-(p-Tolyl)acrylic acid

- CS-W016115

- 4-Methylcinnamic acid, predominantly trans

- PD158319

- Q63399423

- MFCD00002697

- 1866-39-3

- AC7520

- F3145-2479

- Methyl trans-cinnamic acid

- CHEBI:181128

- STR04643

- NCGC00339102-01

- AC-2401

- EINECS 217-479-9

- EN300-17120

- 4-Methylcinnamic acid,predominantly trans

- W-107779

- HY-W015399

- 8MB

- AB01314089-03

- NSC 66272

- NSC-98546

- EN300-396492

- SCHEMBL80446

- 3-p-tolylacrylic acid

- BBL037011

- (~{E})-3-(4-methylphenyl)prop-2-enoic acid

- (E)-3-p-tolyl-acrylic acid

- Z2942851512

- 4-Methylcinnamic acid, predominantly trans, 99%

- DTXSID20901045

- Cinnamic acid, p-methyl-

-

- MDL: MFCD00002697

- Inchi: 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+

- Chiave InChI: RURHILYUWQEGOS-VOTSOKGWSA-N

- Sorrisi: C(/C1C=CC(C)=CC=1)=C\C(=O)O

Proprietà calcolate

- Massa esatta: 162.06800

- Massa monoisotopica: 162.068079557g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 2

- Complessità: 176

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.5

- Superficie polare topologica: 37.3Ų

Proprietà sperimentali

- PSA: 37.30000

- LogP: 2.09280

3-(4-methylphenyl)prop-2-enoic acid Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H317-H319

- Dichiarazione di avvertimento: P305+P351+P338-P280

- Condizioni di conservazione:Sealed in dry,2-8°C(BD222074)

3-(4-methylphenyl)prop-2-enoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-17120-1.0g |

3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 1.0g |

$85.0 | 2023-07-08 | ||

| Enamine | EN300-396492-10.0g |

(2E)-3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 95.0% | 10.0g |

$488.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D387704-500g |

trans-p-Methylcinnamic acid |

940-61-4 | 97% | 500g |

$195 | 2024-05-24 | |

| Chemenu | CM373013-500g |

(E)-3-(p-Tolyl)acrylic acid |

940-61-4 | 95%+ | 500g |

$244 | 2022-05-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-500g |

3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 98% | 500g |

¥1652.0 | 2022-05-30 | |

| Enamine | EN300-17120-0.1g |

3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 0.1g |

$48.0 | 2023-09-20 | ||

| Enamine | EN300-396492-0.25g |

(2E)-3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 95.0% | 0.25g |

$39.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-100g |

3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 98% | 100g |

¥413.0 | 2022-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1237438-500g |

(E)-3-(p-Tolyl)acrylic acid |

940-61-4 | 98% | 500g |

¥2506.00 | 2024-04-24 | |

| Enamine | EN300-17120-0.25g |

3-(4-methylphenyl)prop-2-enoic acid |

940-61-4 | 0.25g |

$51.0 | 2023-09-20 |

3-(4-methylphenyl)prop-2-enoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

Synthetic Routes 2

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 75 min, 100 - 110 °C

Riferimento

- A simple and straightforward synthesis of cinnamic acids and ylidene malononitriles via Knoevenagel condensation employing DABCO as catalyst, Asian Journal of Chemistry, 2017, 29(7), 1561-1564

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Palladium (complexes with [(aminoethyl)amino]cellulose) Solvents: Water ; 6 h, 80 °C

Riferimento

- Preparation of palladium complex supported by ethylenediamine cellulose and its catalytic behavior for heck reaction, Huaxue Yanjiu, 2008, 19(4), 73-77

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 12 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

Riferimento

- Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst Activation, ACS Catalysis, 2023, 13(10), 6568-6573

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Piperidine Solvents: Pyridine ; overnight, 115 °C; 115 °C → rt

1.2 Reagents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

Riferimento

- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents, MedChemComm, 2015, 6(6), 1036-1042

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt

Riferimento

- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reaction, Reaction Kinetics, 2013, 108(1), 193-204

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: Ethylenediamine , Palladium , Polyacrylonitrile ; 20 min, 120 °C

Riferimento

- Functional fiber with bis (N-heterocyclic carbene) structure prevents Pd(0) nanoparticle agglomeration for an efficient and recyclable Heck reaction, Chemical Engineering Journal (Amsterdam, 2023, 455,

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C; 85 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled

Riferimento

- Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead, Bioorganic & Medicinal Chemistry Letters, 2016, 26(7), 1849-1853

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Tributylamine Catalysts: Palladium (silica-supported complex with poly[(3-mercaptopropyl)siloxane]) Solvents: p-Xylene

Riferimento

- Silica-supported poly[(γ-mercaptopropyl)siloxane] palladium(0) complex. A highly active and stereoselective catalyst of arylation of styrene and acrylic acid, Synthesis, 1997, (5), 521-523

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , 2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ; 15 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

Riferimento

- (1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic Acids, Organic Letters, 2008, 10(12), 2601-2604

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled

Riferimento

- Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholine, Chinese Chemical Letters, 2016, 27(4), 555-558

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C

Riferimento

- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst, ChemCatChem, 2018, 10(6), 1253-1257

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Tributylamine Catalysts: Diethylenetriamine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled

Riferimento

- Synthesis of lignin-amine supported palladium catalysts for Heck reaction, Shiyou Huagong, 2009, 38(7), 733-738

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Palladium oxide (PdO) Solvents: Water ; 5 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Linear polystyrene-stabilized PdO nanoparticle-catalyzed Mizoroki-Heck reactions in water, Molecules, 2011, 16, 9067-9076

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Water ; 10 min, rt

1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Riferimento

- N-Heterocyclic carbene-Pd(II) complex derived from proline for the Mizoroki-Heck reaction in water, Tetrahedron, 2011, 67(49), 9479-9483

Synthetic Routes 19

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide , Palladium Solvents: Water ; 5 h, 90 °C; 10 min, 90 °C → 20 °C

Riferimento

- Application of 'boomerang' linear polystyrene-stabilized pd nanoparticles to a series of C-C coupling reactions in water, Catalysts, 2015, 5(1), 106-118

3-(4-methylphenyl)prop-2-enoic acid Raw materials

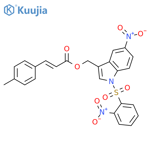

- [5-Nitro-1-[(2-nitrophenyl)sulfonyl]-1H-indol-3-yl]methyl (2E)-3-(4-methylphenyl)-2-propenoate

- 4-Methylbenzaldehyde

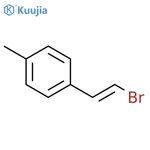

- 1-(2-bromoethenyl)-4-methylbenzene

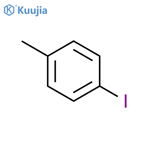

- 4-Iodotoluene

- (E)-3-(P-Tolyl)acrylaldehyde

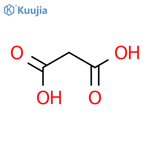

- propanedioic acid

3-(4-methylphenyl)prop-2-enoic acid Preparation Products

3-(4-methylphenyl)prop-2-enoic acid Letteratura correlata

-

Yasmin Wahby,Hamida Abdel-Hamid,Mohammed Salah Ayoup New J. Chem. 2022 46 1445

-

B. N. Mattoo Trans. Faraday Soc. 1958 54 19

-

3. Photocyclisation of 1-styrylimidazoles. A novel route to N-bridgehead compoundsG. Cooper,W. J. Irwin J. Chem. Soc. Perkin Trans. 1 1976 75

-

5. CCCLXIII.—The chemistry of the three-carbon system. Part IX. The αβ–βγ-change in β-alkylcinnamic acidsJohn Dobney Andrew Johnson,George Armand Robert Kon J. Chem. Soc. 1926 129 2748

940-61-4 (3-(4-methylphenyl)prop-2-enoic acid) Prodotti correlati

- 16323-43-6(1,4-Benzenediacrylic Acid)

- 1552-94-9(Cinnamylideneacetic acid)

- 140-10-3(trans-Cinnamic acid)

- 16089-48-8(Potassium cinnamate)

- 13026-12-5(3-(1-Naphthyl)acrylic Acid)

- 13026-23-8(4-Phenylcinnamic Acid)

- 3029-79-6(3-Methylcinnamic Acid)

- 621-82-9(Cinnamic acid)

- 1866-39-3(4-Methylcinnamic acid)

- 2373-76-4(2-Methylcinnamic Acid)

Fornitori consigliati

Wuhan brilliant Technology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

CN Fornitore

Grosso